3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features two aromatic rings substituted with fluorine and methoxy groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2,4-dimethoxybenzaldehyde.
Formation of Enamine: The aniline derivative reacts with the aldehyde to form an enamine intermediate.
Amidation: The enamine intermediate undergoes amidation with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and purification techniques like recrystallization or chromatography is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond or the carbonyl group, resulting in saturated amides or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Saturated amides or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
- 3-(3,4-Dimethylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
- 3-(3,4-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding affinity to biological targets.
Properties
CAS No. |
821004-86-8 |
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Molecular Formula |
C17H15F2NO3 |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15F2NO3/c1-22-12-5-7-15(16(10-12)23-2)20-17(21)8-4-11-3-6-13(18)14(19)9-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
WEJVCYXZVAIGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)F)F)OC |
Origin of Product |
United States |
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